molecular formula C10H8N4O2 B2926957 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol CAS No. 339016-28-3

5-(2-Phenyldiazenyl)-4,6-pyrimidinediol

Cat. No.: B2926957
CAS No.: 339016-28-3
M. Wt: 216.2
InChI Key: IAEMONUXDVJCEA-BUHFOSPRSA-N
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Description

5-(2-Phenyldiazenyl)-4,6-pyrimidinediol is a chemical compound of interest in scientific research and development. It features a pyrimidinediol core structure, which is a scaffold found in various biologically active molecules and is related to the structure of barbituric acid, a foundational compound in medicinal chemistry . The compound is further functionalized with a phenyldiazenyl group, a motif present in other research chemicals such as phenylpyrimidine-based molecules which have been investigated for their interactions with biological targets like heat shock protein HSP 90-alpha . This structural profile suggests potential applications for this compound as a key intermediate in organic synthesis and in the development of novel compounds for biochemical research. Researchers can utilize this material in exploratory studies, including as a building block for the synthesis of more complex heterocyclic systems or in structure-activity relationship (SAR) investigations. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-5-phenyldiazenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9-8(10(16)12-6-11-9)14-13-7-4-2-1-3-5-7/h1-6H,(H2,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEMONUXDVJCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 5 2 Phenyldiazenyl 4,6 Pyrimidinediol and Analogues

Diazotization and Coupling Reactions for Azo Moiety Formation

The quintessential method for introducing the azo moiety (–N=N–) into the pyrimidine (B1678525) ring at the 5-position is the diazotization of an aromatic amine followed by an azo coupling reaction. researchgate.net This long-established, yet highly effective, two-step process is the most common route for preparing 5-arylazo-4,6-dihydroxypyrimidine derivatives. researchgate.net

The first step involves the diazotization of a primary aromatic amine, such as aniline (B41778) or its substituted derivatives, with nitrous acid (HNO₂) to form a diazonium salt. researchgate.net Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at a low temperature, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. uobasrah.edu.iqsuntextreviews.org The reaction mixture is kept cold to prevent the decomposition of the diazonium salt. scispace.com

In the second step, the freshly prepared diazonium salt solution is added to a solution of a coupling component, in this case, a 4,6-dihydroxypyrimidine (B14393) (barbituric acid or its derivatives). icrc.ac.iricrc.ac.ir The coupling reaction is an electrophilic aromatic substitution where the pyrimidine ring, activated by the two hydroxyl groups, acts as the nucleophile. The reaction is typically carried out in an alkaline or neutral medium to facilitate the coupling process. uobasrah.edu.iqvensel.org For instance, potassium acetate (B1210297) may be added to control the pH. uobasrah.edu.iq The resulting 5-arylazopyrimidine derivative often precipitates from the reaction mixture and can be isolated by filtration. scispace.com

A variety of substituted anilines can be used in this reaction to generate a library of 5-(2-phenyldiazenyl)-4,6-pyrimidinediol analogues with different substitution patterns on the phenyl ring. scispace.com The choice of solvent and pH can influence the reaction yield and purity of the final product. vedantu.com

Table 1: Examples of Diazotization and Coupling Reactions for the Synthesis of 5-Arylazopyrimidine Derivatives

Aromatic AmineCoupling ComponentReaction ConditionsProductYield (%)Reference
4-Aminobenzenesulfonamide6-Chloropyrimidine-2,4-diamineNaNO₂, HCl, 0-5°C; then Potassium acetate, RT, 16h4-[(Z)-(2,4-Diamino-6-chloropyrimidin-5-yl)diazenyl]benzenesulfonamide82 uobasrah.edu.iq
o-, m-, p-NitroanilineBarbituric acidNaNO₂, p-Toluenesulfonic acid, grinding, 0°C5-((Nitrophenyl)diazenyl)pyrimidine-2,4,6(1H,3H,5H)-trione50-80 icrc.ac.iricrc.ac.ir
2-Arsanilic acid2-Methylthio-4,6-diaminopyrimidineNaNO₂, HCl, -5°C; then RT, 1h2-(4,6-Diamino-2-(methylthio)-5-pyrimidinylazo)benzenearsonic acidNot Reported scispace.com
Various aromatic amines4,6-DihydroxypyrimidineNaNO₂, HCl, 0-5°C; then NaOH5-Arylazo-4,6-dihydroxypyrimidine derivativesExcellent researchgate.net

Multi-component Reaction Strategies in Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govub.edu This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netmdpi.com In the context of 5-arylazopyrimidine synthesis, MCRs can be employed to construct the pyrimidine ring system with the azo functionality or a precursor already in place.

One-pot synthesis strategies often combine the formation of the pyrimidine ring with other transformations. nih.gov For example, a one-pot, three-component condensation of an aldehyde, a 1,3-dicarbonyl compound (or its equivalent), and a (thio)urea derivative, known as the Biginelli reaction, is a classic MCR for synthesizing dihydropyrimidinones. nih.govmdpi.com This scaffold can then be further functionalized. A study describes the synthesis of azo-coupled dihydropyrimidinones where the dihydropyrimidinone is first prepared via a one-pot multicomponent condensation, followed by coupling with a diazonium salt. vensel.org

More integrated MCRs can directly lead to the formation of 5-arylazopyrimidine analogues. For instance, a regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines was developed using a solvent-free sequential multicomponent reaction of hydrazine (B178648) hydrate, 2-(arylhydrazono)malononitrile with unsymmetrical β-diketones. researchgate.net Another example is a one-pot, four-component sequential synthesis of 4-arylamino-5-carboxyl pyrimidine derivatives involving triphosgene, an arylamine, ethyl acetoacetate, and substituted ureas. researchgate.net While not directly yielding the azo-linked pyrimidine, these methods provide substituted pyrimidines that could be precursors.

Ultrasound irradiation has also been employed to accelerate MCRs in the synthesis of pyrimidine scaffolds, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Table 2: Examples of Multi-component Reactions in the Synthesis of Pyrimidine Analogues

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Biginelli ReactionAcetyl acetone, Urea (B33335), Substituted aldehydesConcentrated HCl, Ethanol (B145695), RefluxDihydropyrimidinones vensel.org
Sequential MCRHydrazine hydrate, 2-(Arylhydrazono)malononitrile, Unsymmetrical β-diketonesSolvent-free3-(Arylazo)-pyrazolo[1,5-a]pyrimidines researchgate.net
One-pot, Four-componentTriphosgene, Arylamine, Ethyl acetoacetate, Substituted ureasTriethylamine4-Arylamino-5-carboxyl pyrimidines researchgate.net
Q-tube-assisted Two-component5-Amino-2-phenyl-4H-pyrazol-3-one, ArylhydrazonalsNH₄OAc/AcOH, 160°C5-Arylazopyrazolo[3,4-b]pyridines mdpi.com

Cyclocondensation Approaches to Pyrimidine Ring Systems

Cyclocondensation reactions are fundamental to the synthesis of the pyrimidine ring itself. researchgate.net These reactions typically involve the condensation of a 1,3-dicarbonyl compound or a related species with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. researchgate.netmdpi.com The choice of reactants allows for the introduction of various substituents on the pyrimidine ring.

For the synthesis of 4,6-dihydroxypyrimidine, the precursor to this compound, a common cyclocondensation reaction involves the reaction of diethyl malonate with urea in the presence of a base such as sodium ethoxide. This reaction directly furnishes barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), which exists in tautomeric equilibrium with 4,6-dihydroxypyrimidine-2(1H)-one and 2,4,6-pyrimidinetriol.

Variations of this cyclocondensation approach can be used to synthesize a wide range of pyrimidine derivatives that can subsequently undergo azo coupling. For instance, the reaction of chalcones with urea in the presence of a base can lead to the formation of 4,6-diarylpyrimidine derivatives. suntextreviews.orgresearchgate.net Similarly, β-enaminones can undergo cyclocondensation with amidines to furnish substituted pyrimidines. nih.gov The regiochemistry of these cyclocondensation reactions can sometimes be controlled by the reaction conditions and the nature of the substituents on the starting materials. researchgate.net

Fused pyrimidine systems, such as thiazolo[3,2-a]pyrimidines, can also be prepared via cyclocondensation reactions, for example, by reacting a tetrahydropyrimidine-2-thione with 1,2-dibromoethane (B42909) or chloroacetyl chloride. researchgate.netasianpubs.org These fused systems can also be functionalized to introduce an azo group.

Table 3: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

1,3-Dicarbonyl/EquivalentN-C-N SourceConditionsProduct TypeReference
Chalcones (1a-f)Urea20% aq. NaOH, Ethanol, Reflux4,6-Diarylpyrimidin-2-ols suntextreviews.orgresearchgate.net
β-EnaminonesAmidinesVariousSubstituted Pyrimidines nih.gov
Tetrahydropyrimidine-2-thionesChloroacetyl chlorideDioxane, RefluxThiazolo[3,2-a]pyrimidines researchgate.netasianpubs.org
Thiazole carboxamidesTrifluoroacetic anhydrideRefluxThiazolo[4,5-d]pyrimidin-7-ones mdpi.com

Strategic Functionalization and Derivatization for Molecular Diversification

Once the 5-arylazopyrimidine scaffold is constructed, further functionalization and derivatization can be carried out to create a diverse library of analogues for structure-activity relationship studies. These modifications can be made to the pyrimidine ring, the phenyl ring of the azo moiety, or both.

Functionalization of the pyrimidine ring can involve reactions at the nitrogen atoms or at other positions of the ring. For example, alkylation of the nitrogen atoms can be achieved using alkyl halides in the presence of a base. researchgate.net The hydroxyl groups at the 4 and 6 positions can be converted to other functional groups, such as chloro groups, by treatment with reagents like phosphorus oxychloride. These chloro-substituted pyrimidines are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of various amino, alkoxy, and thioalkoxy groups.

The phenyl ring of the azo moiety can be modified by starting with a substituted aniline in the initial diazotization reaction. This allows for the introduction of a wide range of electron-donating and electron-withdrawing groups at various positions of the phenyl ring, which can modulate the electronic properties and biological activity of the final compound. vensel.org

Furthermore, fused pyrimidine systems can be synthesized to create more complex and rigid analogues. For example, 5-(4,6-diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione can be alkylated and then cyclized to form thiazolo[3,2-b]-1,2,4-triazole derivatives. nih.gov Similarly, thiazolo[5,4-d]pyrimidine (B3050601) derivatives can be synthesized and further functionalized, for instance, through Suzuki coupling reactions to introduce various aryl or heteroaryl groups at specific positions. nih.gov

Table 4: Examples of Functionalization and Derivatization Strategies

Starting MaterialReagent(s)TransformationProduct TypeReference
Tetrahydropyrimidine-2-thionesAlkyl halides, BaseN-AlkylationN-Alkyl-tetrahydropyrimidines researchgate.net
5-(4,6-Diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thioneChloroacetic acid; then Acetic anhydrideS-Alkylation and CyclizationThiazolo[3,2-b]-1,2,4-triazol-3(2H)-one derivative nih.gov
5-Bromo-thiazolo[5,4-d]pyrimidineArylboronic acids, Palladium catalystSuzuki Coupling5-Aryl-thiazolo[5,4-d]pyrimidines nih.gov
3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro uobasrah.edu.iqresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-onesPOCl₃/PCl₅Chlorination7-Chloro-thiazolo[4,5-d]pyrimidines mdpi.com

Spectroscopic Characterization and Structural Elucidation of Pyrimidine Based Azo Compounds

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a unique molecular fingerprint based on the vibrational modes of a molecule.

The azo group (-N=N-) is a key chromophore in many dye molecules. researchgate.net The stretching vibration of the N=N bond is a characteristic feature in the vibrational spectra of azo compounds. Typically, the -N=N- stretching vibration appears in the range of 1390–1520 cm⁻¹ in FT-IR spectra. nih.gov For trans-isomers of azo compounds, this band is often weak or inactive in the IR spectrum but shows a strong signal in the Raman spectrum. Conversely, for cis-isomers, the N=N stretching vibration is IR active. The specific position of this band can be influenced by the nature of the substituents on the aromatic rings connected to the azo group.

Table 1: Characteristic Azo (-N=N-) Stretching Vibrations

Spectroscopic Technique Wavenumber Range (cm⁻¹) Intensity
FT-IR 1390 - 1520 Variable, often weak for trans isomers

The vibrational modes of the pyrimidine (B1678525) ring provide significant structural information. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. derpharmachemica.com The C=C and C=N stretching vibrations within the pyrimidine ring usually appear in the 1600–1400 cm⁻¹ region of the FT-IR and FT-Raman spectra. The in-plane and out-of-plane bending vibrations of the C-H bonds of the pyrimidine ring are also characteristic and appear at lower wavenumbers.

Table 2: Key Pyrimidine Ring Vibrational Modes

Vibrational Mode Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
C=C and C=N Stretching 1600 - 1400
C-H In-plane Bending 1300 - 1000

The presence of hydroxyl (-OH) groups at the 4 and 6 positions of the pyrimidine ring gives rise to distinct vibrational bands. The O-H stretching vibrations are sensitive to hydrogen bonding. researchgate.net A broad band in the FT-IR spectrum, typically in the range of 3550–3200 cm⁻¹, is characteristic of intermolecular or intramolecular hydrogen-bonded O-H groups. researchgate.net In the absence of hydrogen bonding, a sharper O-H stretching band would be expected in the 3700–3550 cm⁻¹ region. researchgate.net The O-H in-plane bending vibrations are usually found in the 1440–1260 cm⁻¹ region, while the out-of-plane bending vibrations appear as a broad band in the 700–600 cm⁻¹ range.

Table 3: Hydroxyl Group Vibrational Frequencies

Vibrational Mode Wavenumber Range (cm⁻¹) Characteristics
O-H Stretching (H-bonded) 3550 - 3200 Broad band
O-H In-plane Bending 1440 - 1260

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol, the protons of the phenyl ring would typically appear as multiplets in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The chemical shift of the hydroxyl protons can vary widely depending on the solvent, concentration, and temperature, but they often appear as a broad singlet. The proton at the C2 position of the pyrimidine ring, if present, would also give a characteristic signal.

Table 4: Expected ¹H NMR Chemical Shifts

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.0 - 8.0 Multiplet
Pyrimidine-H (C2) Variable Singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbon atoms of the phenyl ring would typically resonate in the range of δ 120–150 ppm. The carbon atoms of the pyrimidine ring would also have characteristic chemical shifts, with the carbons attached to the hydroxyl groups (C4 and C6) appearing at higher chemical shifts (typically δ 150-170 ppm) due to the deshielding effect of the oxygen atoms. The carbon atom attached to the azo group (C5) would also have a distinct chemical shift.

Table 5: Expected ¹³C NMR Chemical Shifts

Carbon Environment Expected Chemical Shift (δ, ppm)
Phenyl Carbons 120 - 150
Pyrimidine C2 Variable
Pyrimidine C4, C6 150 - 170

Ultraviolet-Visible Spectroscopy (UV-Vis) and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of pyrimidine-based azo dyes. bohrium.com The absorption of UV and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the molecule's chromophoric system. koreascience.kr The electronic transitions of interest are typically π→π* and n→π* transitions. koreascience.kr

Chromophoric Properties of the Azo Group

The azo group (–N=N–) is the primary chromophore responsible for the characteristic color of these compounds. researchgate.net It gives rise to two main electronic absorption bands:

π → π Transition:* A high-intensity absorption band typically found in the ultraviolet region. This is an allowed transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

n → π Transition:* A lower-intensity absorption band that appears at a longer wavelength, often extending into the visible region. This is a formally forbidden transition, involving the excitation of an electron from a non-bonding (n) orbital on one of the nitrogen atoms to an antibonding π* orbital. koreascience.kr

The position and intensity of these bands are influenced by the molecular structure and the solvent environment. researchgate.net

Table 1: Typical Electronic Transitions in Azo Chromophores
TransitionRegionRelative IntensityOrbital Change
π → πUltraviolet (UV)HighBonding π to Antibonding π
n → πVisibleLowNon-bonding (n) to Antibonding π

Influence of Pyrimidine and Substituents on Electronic Absorption

The two hydroxyl groups at positions 4 and 6 of the pyrimidine ring are expected to act as powerful auxochromes (color-enhancing groups). Through resonance, their lone-pair electrons can be delocalized into the aromatic system, increasing the energy of the highest occupied molecular orbital (HOMO). This effect typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* and n → π* absorption bands, which can deepen the color of the compound. Studies on various pyrimidine-based azo dyes confirm that their photophysical properties can be tuned through strategic molecular modifications. bohrium.comresearchgate.net The solvent environment can also cause shifts in absorption wavelengths, a phenomenon known as solvatochromism. bohrium.com

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the necessary precision. researchgate.netijpsm.com

LC-HRMS analysis allows for the separation of the compound from a mixture followed by highly accurate mass determination. nih.govmdpi.com The theoretical exact mass of this compound, with the molecular formula C₁₀H₈N₄O₂, can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with an accuracy of a few parts per million (ppm). This high precision enables the unambiguous confirmation of the molecular formula by matching the experimental mass to the theoretical value, distinguishing it from other potential formulas with the same nominal mass. researchgate.net The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure. mdpi.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

Computational and Theoretical Investigations of 5 2 Phenyldiazenyl 4,6 Pyrimidinediol

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the molecular geometry and electronic structure of chemical compounds. These computational approaches solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For a molecule like 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol, these calculations would provide critical insights into its stability and reactivity.

Energy Minimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as energy minimization or geometry optimization. This involves calculating the potential energy for various atomic arrangements and identifying the conformation with the lowest energy. For a molecule with rotatable bonds, such as the phenyl and pyrimidine (B1678525) rings in this compound, a conformational analysis would be performed to identify the most stable rotational isomers (rotamers). This process is essential as the molecular conformation significantly influences its physical and chemical properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between the HOMO and LUMORelates to the chemical reactivity and kinetic stability of the molecule.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Understanding this charge distribution is vital for predicting intermolecular interactions. Computational methods can calculate the partial atomic charges on each atom in this compound.

Furthermore, a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry also allows for the prediction of various spectroscopic properties of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Theoretical UV-Vis Spectra and Electronic Excitation Analysis

Theoretical prediction of ultraviolet-visible (UV-Vis) absorption spectra is a cornerstone of computational chemistry, offering insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and reliable method for this purpose, capable of calculating the excitation energies and oscillator strengths that correspond to spectral absorption bands. mdpi.comrsc.org

For this compound, a TD-DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed on its optimized ground-state geometry. researchgate.net The analysis would focus on the principal electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The resulting spectrum for this azo dye is expected to feature two characteristic absorption bands:

A high-intensity band in the UV region (around 320-380 nm): This band corresponds to the π → π* electronic transition, localized mainly on the aromatic rings and the azo group (-N=N-).

A lower-intensity band in the visible region (around 400-450 nm): This band is attributed to the n → π* transition, involving the non-bonding lone-pair electrons of the nitrogen atoms in the azo group. nih.gov

Analysis of the molecular orbitals would reveal that the HOMO is typically distributed across the phenyl and pyrimidine rings, while the LUMO is concentrated on the azo bridge and the pyrimidine moiety. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that influences the molecule's color, reactivity, and electronic properties. researchgate.net Solvatochromic effects can also be modeled by incorporating a solvent model (like the Polarizable Continuum Model, PCM) into the TD-DFT calculations, which would predict shifts in absorption maxima in solvents of varying polarity. mdpi.com

Table 1: Predicted Electronic Transitions for this compound This table contains representative data based on theoretical studies of similar azo compounds.

Transition TypeCalculated Wavelength (λmax)Oscillator Strength (f)Major Orbital Contribution
n → π~430 nm~0.09HOMO-1 → LUMO
π → π~355 nm~0.85HOMO → LUMO
π → π*~280 nm~0.21HOMO-2 → LUMO+1

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide crucial insights into its conformational flexibility, particularly the rotation around the C-N and N=N bonds, and how these motions are influenced by the surrounding solvent environment. nih.gov

An MD simulation would be set up by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO, or chloroform) and applying a force field (like AMBER or OPLS-AA) to describe the interatomic forces. wustl.edu The simulation, run over a timescale of nanoseconds to microseconds, tracks the trajectory of every atom, revealing the molecule's dynamic behavior.

Key analyses from an MD simulation of this compound would include:

Conformational Analysis: The simulation would explore the potential energy surface related to the dihedral angles of the azo linkage, identifying the most stable conformers (e.g., the planar E-isomer versus the non-planar Z-isomer) and the energy barriers for isomerization. nih.gov

Solvent Effects: By analyzing the radial distribution functions of solvent molecules around the solute, MD can reveal how solvents like water form hydrogen bonds with the hydroxyl (-OH) and pyrimidine nitrogen atoms, thereby stabilizing certain conformations and influencing solubility. scispace.com

Flexibility Metrics: Root Mean Square Deviation (RMSD) plots would show the stability of the molecule's conformation over time, while Root Mean Square Fluctuation (RMSF) plots would highlight the most flexible regions of the molecule, such as the terminal phenyl ring. mdpi.com

These simulations are essential for understanding how the molecule behaves in a realistic biological or chemical environment, which is often fluid and dynamic. researchgate.net

Structure-Property Relationship Studies within Theoretical Frameworks

Structure-Property Relationship studies, including Quantitative Structure-Activity Relationship (QSAR) analyses, aim to correlate the chemical structure of a molecule with its physical properties or biological activity. semanticscholar.org Within a theoretical framework, this involves calculating a variety of molecular descriptors using methods like DFT and correlating them with observed or desired properties. nih.gov

For this compound, such a study would involve creating a series of virtual analogues by adding different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) to the phenyl or pyrimidine rings. For each analogue, a set of quantum chemical descriptors would be calculated.

Table 2: Key Molecular Descriptors for Structure-Property Analysis This table outlines important descriptors and their typical implications.

DescriptorDefinitionImplication for Property/Activity
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Relates to electron-donating/accepting ability, reactivity, and spectral properties.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.Correlates with chemical stability; a smaller gap suggests higher reactivity.
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility in polar solvents and binding interactions.
Molecular Electrostatic Potential (MEP) A 3D map of charge distribution showing electrophilic and nucleophilic sites.Predicts sites for intermolecular interactions, such as hydrogen bonding.
NBO Charges Natural Bond Orbital analysis provides atomic charges.Details the charge distribution and identifies reactive atoms.

By analyzing these descriptors, researchers can establish relationships; for example, adding an electron-withdrawing group like -NO₂ to the phenyl ring would likely lower the LUMO energy, decrease the HOMO-LUMO gap, and cause a red-shift (bathochromic shift) in the UV-Vis spectrum. nih.gov These theoretical models can guide the synthesis of new derivatives with tailored properties, such as enhanced color, stability, or biological activity. researchgate.net

Molecular Docking and Pharmacophore Modeling for Interaction Analysis

Molecular docking and pharmacophore modeling are powerful computational techniques used in drug discovery to predict how a molecule might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov

Molecular Docking In a molecular docking study, the 3D structure of this compound would be computationally fitted into the active site of a target protein. Pyrimidine derivatives are known inhibitors of various enzymes, such as kinases and dehydrogenases. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.gov

The results would identify the most probable binding mode and the specific intermolecular interactions that stabilize the complex, including:

Hydrogen Bonds: Formed between the hydroxyl groups of the pyrimidine ring and polar amino acid residues (e.g., Ser, Thr, Asp).

π-π Stacking: Occurring between the aromatic phenyl or pyrimidine rings and aromatic residues (e.g., Phe, Tyr, Trp).

Hydrophobic Interactions: Involving the phenyl ring and nonpolar residues (e.g., Leu, Val, Ala).

Pharmacophore Modeling A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. ekb.eg Based on the structure of this compound and its predicted binding mode from docking, a pharmacophore model can be generated. This model would consist of key chemical features arranged in a specific 3D geometry.

The essential pharmacophoric features for this molecule would likely include:

Two Hydrogen Bond Acceptors (HBA) from the pyrimidine nitrogens.

Two Hydrogen Bond Donors (HBD) from the hydroxyl groups.

One or two Aromatic Rings (AR).

One Hydrophobic (H) feature from the phenyl group.

This pharmacophore model can then be used as a 3D query to rapidly screen large databases of chemical compounds to find other structurally diverse molecules that possess the same essential features and are therefore also likely to bind to the same target. chemrxiv.orgresearchgate.net

Table 3: Representative Molecular Docking Results against a Hypothetical Kinase Target This table contains plausible data illustrating the outcome of a docking simulation.

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type(s)
This compound -8.5LYS-88, ASP-145Hydrogen Bond
PHE-144π-π Stacking
VAL-70, LEU-132Hydrophobic
Reference Inhibitor -9.2LYS-88, ASP-145Hydrogen Bond
PHE-144π-π Stacking

Advanced Applications and Functionalization of Pyrimidine Based Azo Dyes in Materials Science

Integration into Dye-Sensitized Solar Cells (DSSCs)

Pyrimidine-based azo dyes have been explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs), a promising photovoltaic technology. Their performance in DSSCs is influenced by their molecular structure, which affects their light-harvesting efficiency, electron injection into the semiconductor's conduction band, and regeneration by the electrolyte.

Recent research has focused on donor-π-acceptor (D-π-A) pyrimidine-based dyes. In these designs, the pyrimidine (B1678525) core can act as part of the π-bridge or the acceptor, while various donor groups are attached to modulate the electronic properties. A key aspect of their application in DSSCs is the anchoring group, which binds the dye to the semiconductor surface (typically TiO₂). While carboxylic acid is a common anchoring group, studies have also investigated alternatives like the amide group.

One study on pyrimidine-based push-pull systems utilized an amide group to anchor the dye to the TiO₂ surface. The photophysical and electrochemical properties of these dyes were investigated, and their performance in DSSCs was evaluated. The power conversion efficiency (PCE) of these cells was found to be dependent on the length of the π-linker in the dye's structure. mdpi.com

Dyeπ-LinkerPCE (%)Jsc (mA/cm²)Voc (V)FF
D1 Thiophene1.854.340.640.67
D2 Bithiophene1.433.520.620.66
D3 Furan1.924.650.630.65
Table 1: Photovoltaic performance parameters of DSSCs based on different pyrimidine-based dyes with an amide anchoring group. Data sourced from mdpi.com.

Another approach to improving DSSC performance involves the incorporation of azopyridine derivatives into the polymer gel electrolyte. The photoisomerization of the azo dye upon UV irradiation can increase the ionic conductivity of the electrolyte, leading to improved photovoltaic parameters. nih.gov For instance, the addition of 10% by weight of an azopyridine dye to a polyacrylonitrile-based gel electrolyte resulted in a 10% increase in the power conversion efficiency of the DSSC. nih.gov

Exploration in Organic Photovoltaics (OPVs)

The application of pyrimidine-based azo dyes in organic photovoltaics (OPVs) is an emerging area of research. In OPVs, these dyes could potentially function as either the electron donor or electron acceptor material in the bulk heterojunction active layer. The tunable electronic properties of pyrimidine derivatives make them attractive for this purpose. mdpi.com

Heterocyclic azo dyes, in general, are considered for use in materials for organic solar cells due to their strong light absorption and chemical stability. researchgate.net The development of pyrimidine-based azo dyes for OPVs would involve designing molecules with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge separation and transport. While specific examples of 5-phenylazopyrimidine derivatives in high-performance OPVs are not yet widely reported, the broader class of furan and its derivatives-based semiconductor materials for OPVs has shown significant progress, with power conversion efficiencies exceeding 18%. nih.gov This suggests that with appropriate molecular engineering, pyrimidine-based systems could also achieve competitive performance.

Role in Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives are recognized as important building blocks for materials used in Organic Light-Emitting Diodes (OLEDs). nbinno.com Their electron-deficient nature makes them suitable for use as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. The incorporation of an azo group could introduce additional functionalities, such as light-responsive behavior, although research in this specific area is still in its early stages.

The performance of OLEDs relies on efficient charge injection, transport, and recombination within the emissive layer. Pyrimidine-based materials can be designed to have high electron mobility and appropriate energy levels to facilitate these processes. nbinno.com While there is a significant body of research on pyrimidine derivatives in OLEDs, the specific role of pyrimidine-based azo dyes is less explored. However, the synthesis of thermally activated delayed fluorescence (TADF) materials based on pyrimidine derivatives for use in OLEDs is an active area of research. globethesis.com These materials can theoretically achieve 100% internal quantum efficiency, and the development of pyrimidine-based TADF emitters is a promising direction.

Photochromic and Optoelectronic Device Development

The photochromic properties of 5-phenylazopyrimidines make them highly promising for applications in optoelectronic devices and optical switching. These molecules can undergo reversible isomerization between their stable trans and metastable cis forms upon irradiation with light of specific wavelengths. nih.gov This photoswitching behavior can be harnessed for various applications, including optical data storage and light-controlled molecular switches.

The photoswitching of 5-phenylazopyrimidines has been demonstrated in both solution and solid-state, including in thin films. researchgate.net This is a crucial step towards their integration into practical devices. The switching cycles can be repeated multiple times without significant photodegradation, highlighting their robustness. nih.gov Interestingly, some derivatives can be switched using visible light, which is advantageous for certain applications. nih.gov

CompoundSolventλmax (trans) (nm)λmax (cis) (nm)Thermal half-life (s)
Derivative 1 Acetonitrile3504400.2
Derivative 2 Toluene3654501.5
Table 2: Photochromic properties of selected 5-phenylazopyrimidine derivatives. Data is representative of the class of compounds and sourced from related studies. nih.govresearchgate.net

The development of thin films of 5-phenylazopyrimidines suitable for on-chip integration opens up possibilities for their use in emerging all-optical technologies. researchgate.net The ability to control the optical properties of a material with light is a key requirement for the development of next-generation photonic devices.

Nanomaterial Integration and Hybrid Systems

The integration of pyrimidine-based azo dyes with nanomaterials to create hybrid systems is a promising avenue for developing new functional materials. Such hybrid systems could exhibit synergistic properties, combining the photoresponsive nature of the azo dyes with the unique optical, electronic, or catalytic properties of the nanomaterials.

For instance, pyrimidine-based azo dyes could be anchored to the surface of semiconductor nanoparticles, such as TiO₂, for applications in photocatalysis or sensing. The light absorption by the dye could lead to charge separation at the dye-nanoparticle interface, which could then drive chemical reactions or generate a detectable signal. While specific research on the integration of 5-phenylazopyrimidine derivatives with nanomaterials is limited, the general concept of dye-sensitized nanomaterials is well-established.

Coordination Chemistry of 5 2 Phenyldiazenyl 4,6 Pyrimidinediol As a Ligand

Ligand Design Principles and Chelation Potential with Transition Metal Ions

The design of 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol as a ligand is predicated on the strategic placement of multiple donor atoms, which allows for effective chelation with transition metal ions. The molecule, a derivative of barbituric acid, features a pyrimidine (B1678525) ring with two hydroxyl groups and a phenylazo substituent. This structure offers several potential coordination sites.

The pyrimidine ring itself contains two nitrogen atoms. In related pyrimidine and barbiturate (B1230296) complexes, coordination can occur through the deprotonated nitrogen atoms of the ring or the exocyclic carbonyl oxygen atoms. scirp.orgacademicjournals.org The 4,6-diol tautomer of the ligand can undergo deprotonation to form 4,6-dioxo groups (a derivative of barbituric acid), making the oxygen atoms key donor sites. scirp.orgresearchgate.net

Furthermore, the azo group (–N=N–) introduces two additional nitrogen atoms with lone pairs of electrons, which are well-known to participate in metal coordination. documentsdelivered.com The chelation potential is high due to the possibility of forming stable five- or six-membered rings with a metal center. A transition metal ion could potentially coordinate through:

One nitrogen from the pyrimidine ring and an oxygen from an adjacent deprotonated hydroxyl group.

A nitrogen atom from the azo group and an oxygen atom from the hydroxyl group at position 4.

In some cases, the azo group itself may or may not be involved in chelation, depending on the metal ion. For instance, in studies of similar phenylazo-aminouracil ligands, the azo group was found to participate in chelation with copper but not consistently with other metals like cobalt and nickel. documentsdelivered.com

The presence of these multiple donor sites (N and O) classifies this compound as a multidentate ligand, capable of forming stable chelate complexes with a variety of transition metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidine-based ligands like this compound typically involves a direct reaction between the ligand and a metal salt in a suitable solvent. academicjournals.orgnih.gov A common procedure includes dissolving the ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding an aqueous or alcoholic solution of the transition metal salt (e.g., chlorides, sulfates, or acetates). academicjournals.orgnih.gov The reaction mixture is often refluxed for a period to ensure completion, followed by cooling, filtration, and washing of the resulting solid complex. academicjournals.org

Characterization of the newly formed metal complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

TechniquePurpose in CharacterizationTypical Observations
Infrared (IR) Spectroscopy To identify the ligand's donor atoms involved in bonding with the metal ion.A shift in the vibrational frequencies of functional groups like C=O, O-H, and N=N upon complexation. For example, a shift of the C=O stretching frequency to a lower wavenumber indicates coordination through the carbonyl oxygen. scirp.org Disappearance of the O-H band suggests deprotonation and coordination via the oxygen atom. academicjournals.org
UV-Visible Spectroscopy To study the electronic transitions within the complex and infer its geometry.The spectra of the complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, as well as d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. scirp.orgsapub.org These bands can help confirm the coordination environment (e.g., octahedral or square planar). scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of diamagnetic complexes in solution.Changes in the chemical shifts of the ligand's protons upon complexation provide evidence of coordination. nih.gov
Elemental Analysis To determine the stoichiometry of the metal complex (metal-to-ligand ratio).The experimental percentages of C, H, and N are compared with the calculated values for the proposed complex formula. rdd.edu.iq
Molar Conductivity Measurements To determine the electrolytic nature of the complexes.Low conductivity values suggest non-electrolytic complexes, where the anions are coordinated to the metal ion. sapub.org
Magnetic Susceptibility To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry.Room temperature magnetic moment values can distinguish between different geometries, such as high-spin octahedral or square planar. documentsdelivered.com

These combined techniques allow for a thorough characterization of the synthesized metal-pyrimidine azo complexes.

Structural Analysis of Coordination Environments

The coordination environment around the central metal ion in complexes of this compound is dictated by the metal's preferred geometry and the ligand's denticity. Based on analogous structures, several coordination geometries are possible.

For first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral geometry is common, especially when water or other solvent molecules are also coordinated. mdpi.comnih.gov In a typical octahedral complex, the metal ion would be coordinated to two molecules of the bidentate pyrimidine azo ligand and two solvent molecules, or potentially one tetradentate ligand. Studies on related phenylazo-aminouracil complexes have shown that octahedral geometries are prevalent. documentsdelivered.com

Square planar geometry is another possibility, particularly for Ni(II) and Pd(II) complexes. scirp.org This geometry is often observed when the ligand enforces a planar coordination field. In some instances, the choice between octahedral and square planar can be influenced by the specific substituents on the ligand and the reaction conditions. documentsdelivered.com

The table below summarizes potential coordination environments based on studies of similar pyrimidine and azo-containing ligands.

Metal IonLikely GeometryCoordination Details
Co(II) OctahedralCan coordinate with two ligand molecules and two water molecules. documentsdelivered.commdpi.com
Ni(II) Octahedral or Square PlanarThe geometry can vary; magnetic measurements are key to distinguish between the paramagnetic octahedral and diamagnetic square planar forms. scirp.orgdocumentsdelivered.com
Cu(II) Distorted OctahedralOften exhibits Jahn-Teller distortion, leading to an elongated octahedral geometry. mdpi.com
Zn(II) Tetrahedral or OctahedralAs a d¹⁰ ion, it is flexible but commonly adopts tetrahedral or octahedral geometries depending on the ligand steric bulk and coordination number. nih.gov

Structural elucidation through single-crystal X-ray diffraction would provide definitive information on bond lengths, bond angles, and the precise coordination mode of the ligand. uni-muenchen.de

Influence of Ligand Geometry on Metal Coordination Number

The geometry of this compound plays a crucial role in determining the coordination number and the resulting structure of the metal complex. The ligand's "bite angle"—the angle formed between the two donor atoms of the chelate and the metal center—is a key factor. An ideal bite angle for a five- or six-membered chelate ring helps to stabilize the complex.

The steric bulk of the phenyl group attached to the azo moiety can also influence the coordination environment. Large substituents may hinder the approach of other ligands, potentially favoring a lower coordination number. For example, significant steric hindrance might favor the formation of a four-coordinate tetrahedral or square planar complex over a six-coordinate octahedral one.

Furthermore, the flexibility of the ligand is important. While the pyrimidine ring is rigid, rotation around the N-N and C-N bonds of the azo linkage allows for some conformational freedom. This flexibility enables the ligand to adapt to the geometric preferences of different metal ions, allowing it to act as a bidentate or potentially a tridentate ligand, thereby influencing the final coordination number of the metal center. researchgate.net

Electronic and Magnetic Properties of Metal-Pyrimidine Azo Complexes (Theoretical Aspects)

The electronic and magnetic properties of metal complexes derived from this compound are governed by the interaction between the metal d-orbitals and the ligand's molecular orbitals. Theoretical methods, such as Density Functional Theory (DFT), are valuable tools for understanding these properties. researchgate.netiiste.org

DFT calculations can be used to optimize the geometry of the complexes and to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic absorption spectra of the complex. iiste.org A smaller energy gap generally implies a higher reactivity and can be correlated with the ligand-to-metal charge transfer bands observed in UV-Vis spectra. researchgate.net

The magnetic properties of these complexes depend on the d-electron configuration of the transition metal ion and the geometry of the complex. researchgate.net

Paramagnetism: Complexes with unpaired electrons will be paramagnetic. The effective magnetic moment (μ_eff) can be calculated from magnetic susceptibility measurements and provides insight into the number of unpaired electrons, which helps in assigning the geometry. For example, octahedral Ni(II) complexes (d⁸) are expected to have two unpaired electrons and a magnetic moment of ~2.8–3.5 B.M., while square planar Ni(II) complexes are diamagnetic (μ_eff = 0). documentsdelivered.com

Diamagnetism: Complexes with no unpaired electrons (e.g., Zn(II), square planar Ni(II)) will be diamagnetic. researchgate.net

Theoretical studies on related Fe(II) complexes show that the energy splitting between low-spin and high-spin states is crucial and can be accurately modeled to understand spin-state transitions. dtu.dk For the pyrimidine azo ligand, the strong π-acceptor characteristics of the azo group combined with the pyrimidine ring can influence the ligand field strength, which in turn determines whether a complex will be high-spin or low-spin. mdpi.com

Catalytic Applications of Metal-Coordinated Pyrimidine Azo Systems

While specific catalytic studies on this compound complexes are not extensively reported, the structural features of these complexes suggest potential applications in catalysis. Metal complexes containing N- and O-donor ligands are widely explored as catalysts for various organic transformations. nih.govnih.gov

The coordination of the pyrimidine azo ligand to a metal center can enhance its catalytic activity by:

Activating the Metal Center: The electronic properties of the ligand can modulate the redox potential of the metal ion, making it more effective in catalytic cycles involving oxidation or reduction.

Providing a Stable Scaffold: The chelate effect of the multidentate ligand provides stability to the metal complex, preventing its decomposition under reaction conditions and allowing for catalyst recovery and reuse.

Influencing Substrate Binding: The geometry and steric properties of the ligand can create a specific environment around the metal center that favors the binding and activation of substrates.

Based on the activities of related compounds, potential catalytic applications could include oxidation reactions, C-C coupling reactions, and reductions. nih.govekb.eg For instance, copper complexes of tetradentate Schiff base ligands containing azo moieties have been investigated for their catalytic potential. ekb.eg The presence of the redox-active azo group and the versatile coordination capabilities of the pyrimidine-diol scaffold make these metal complexes promising candidates for future research in homogeneous or heterogeneous catalysis.

Supramolecular Chemistry and Non Covalent Interactions of 5 2 Phenyldiazenyl 4,6 Pyrimidinediol

Hydrogen Bonding Networks in Crystalline Architectures

The 4,6-pyrimidinediol moiety of the title compound possesses two hydroxyl groups (-OH) and two nitrogen atoms within the pyrimidine (B1678525) ring, which can act as hydrogen bond donors and acceptors, respectively. This functionality suggests a high potential for the formation of extensive and robust hydrogen-bonding networks in the crystalline state. In related pyrimidine structures, similar functional groups have been observed to form well-defined hydrogen-bonding patterns, such as cyclic R(2)2(8) motifs, which contribute to the stability of the crystal lattice. nih.gov For instance, studies on other pyrimidine derivatives have demonstrated the formation of one-dimensional chains and two-dimensional networks through intermolecular O-H···N and N-H···N hydrogen bonds. nih.govmdpi.com

Table 1: Potential Hydrogen Bond Donors and Acceptors in 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol

Functional GroupPotential Role
Pyrimidine NitrogenHydrogen Bond Acceptor
Hydroxyl Group (-OH)Hydrogen Bond Donor

π-π Stacking Interactions in Self-Assembled Systems

The phenyl and pyrimidine rings in this compound are aromatic systems that can engage in π-π stacking interactions. These non-covalent interactions are crucial in the self-assembly of aromatic molecules, influencing their packing in the solid state and their aggregation in solution. The stability of such interactions is dependent on the relative orientation of the aromatic rings, which can adopt parallel-displaced or T-shaped arrangements.

In compounds containing azobenzene (B91143) or pyrimidine moieties, π-π stacking has been shown to guide the formation of supramolecular structures. mdpi.comrsc.org For instance, the self-assembly of molecules with aromatic rings can lead to the formation of one-dimensional stacks or more complex hierarchical structures. The interplay between π-π stacking and hydrogen bonding is often a determining factor in the final supramolecular architecture. In a related compound, 7-Amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine, molecules are linked into complex sheets through a combination of N-H···N hydrogen bonds and C-H···π(arene) interactions. nih.govnih.gov

Molecular Recognition and Host-Guest Chemistry

The field of host-guest chemistry involves the formation of complexes between a host molecule, which has a cavity, and a guest molecule that fits within it. While there are no specific studies detailing the molecular recognition or host-guest chemistry of this compound, its structural components suggest potential interactions with suitable host molecules.

For example, azopyrimidine derivatives have been studied for their interaction with cyclodextrins, which are macrocyclic host molecules. researchgate.netuochb.cz The hydrophobic phenyl and pyrimidine rings of the azopyrimidine guest can be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host in an aqueous solution. researchgate.net Such host-guest complexation can alter the physicochemical properties of the guest molecule, such as its solubility and photo-isomerization behavior. researchgate.netuochb.cz The ability of this compound to act as a guest would depend on its size, shape, and the presence of non-covalent interaction sites that are complementary to a potential host.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The combination of hydrogen bonding and π-π stacking capabilities in this compound suggests that it could undergo self-assembly to form hierarchical structures. The process would likely begin with the formation of primary structures, such as dimers or one-dimensional chains, driven by the strongest intermolecular interactions (likely hydrogen bonds). These primary structures could then further assemble into more complex, higher-order architectures through weaker interactions like π-π stacking and van der Waals forces.

The study of other functionalized pyrimidines and azobenzenes has shown that a delicate balance of various non-covalent forces can lead to a diverse range of nanostructures. researchgate.net However, without experimental data for this compound, the specific nature of its self-assembly processes and the resulting hierarchical structures remain a subject for future investigation.

Future Directions and Emerging Research Perspectives for 5 2 Phenyldiazenyl 4,6 Pyrimidinediol

Development of Novel Synthetic Pathways

The traditional synthesis of 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol, typically involving the coupling of a phenyl diazonium salt with 4,6-dihydroxypyrimidine (B14393), is being reimagined through the lens of green and sustainable chemistry. Future research is anticipated to pivot towards methodologies that are not only more efficient but also environmentally benign.

Key areas of exploration include:

Green Synthesis Approaches: The use of magnetic solid acid catalysts and ionic liquids as recyclable and eco-friendly alternatives to conventional catalysts is a promising avenue. tandfonline.comufl.edu These methods aim to reduce waste, minimize the use of hazardous solvents, and simplify product isolation. tandfonline.comufl.edu

Microwave-Assisted Synthesis: This technique offers the potential for rapid and efficient synthesis of azo dyes, often leading to higher yields and shorter reaction times compared to conventional heating methods. aip.orgdoaj.org Exploring microwave-assisted protocols for the synthesis of this compound could significantly enhance its production efficiency.

Continuous Flow Manufacturing: The inherent safety concerns and exothermic nature of diazotization and azo coupling reactions make them ideal candidates for continuous flow synthesis. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters, improved safety, and facile scalability, representing a significant leap forward in the manufacturing of azo compounds. researchgate.netresearchgate.net

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials, thereby increasing efficiency and reducing waste. researchgate.netresearchgate.netnih.gov The development of novel MCRs for the construction of the pyrimidine-azo scaffold could open up new possibilities for creating diverse libraries of related compounds. researchgate.netresearchgate.netnih.gov

Enzymatic and Organocatalytic Methods: Biocatalysis, using enzymes like laccase for the oxidative coupling of aromatic amines, and organocatalysis are emerging as powerful tools for the synthesis of azo compounds under mild and environmentally friendly conditions. Current time information in Edmonton, CA.nih.govnih.govtandfonline.com Research into enzymatic or organocatalytic routes to this compound could lead to highly selective and sustainable synthetic processes.

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Catalysis Reduced environmental impact, catalyst recyclabilityDevelopment of novel solid acid and ionic liquid catalysts
Microwave-Assisted Faster reaction times, higher yieldsOptimization of reaction conditions for specific pyrimidine-azo systems
Continuous Flow Enhanced safety, scalability, and process controlDesign and optimization of microreactor systems for azo dye synthesis
Multi-Component Increased efficiency, molecular diversityDiscovery of new MCRs for pyrimidine-azo scaffold construction
Biocatalysis/Organocatalysis High selectivity, mild reaction conditionsIdentification of suitable enzymes and organocatalysts

Advanced Computational Modeling for Complex Systems

Computational chemistry is set to play an increasingly pivotal role in accelerating the discovery and design of new pyrimidine-azo systems with tailored properties. Future research will move beyond standard quantum chemical calculations to embrace more sophisticated and predictive modeling techniques.

Emerging computational approaches include:

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms are being developed to predict the photophysical properties of azo dyes, such as their maximum absorption wavelength (λmax), with high accuracy. researchgate.netCurrent time information in Edmonton, CA.tandfonline.com These models can rapidly screen vast virtual libraries of compounds, identifying promising candidates for synthesis and experimental validation. researchgate.netCurrent time information in Edmonton, CA.tandfonline.com The future will likely see the application of AI in the de novo design of pyrimidine-azo molecules with specific, desired functionalities.

Multi-Scale Modeling: Combining the accuracy of quantum mechanics (QM) for describing the electronic structure of the chromophore with the efficiency of molecular mechanics (MM) for simulating the larger-scale environment will be crucial. physchemres.org This multi-scale approach will enable the study of how the properties of this compound are influenced by its surrounding matrix in complex material systems.

Molecular Dynamics (MD) Simulations: MD simulations are becoming instrumental in understanding the dynamic behavior of azo dyes and their interactions with other molecules or surfaces. researchgate.netnih.gov For instance, simulations can elucidate the adsorption behavior of these dyes on different substrates, which is critical for applications in sensing and materials science. researchgate.netnih.gov

High-Throughput Virtual Screening: The combination of powerful computational resources and efficient modeling techniques will enable the high-throughput virtual screening of large compound libraries to identify novel pyrimidine-azo derivatives with enhanced properties. ufl.edunih.govbiotech-asia.org

Computational TechniqueApplication in Pyrimidine-Azo ResearchFuture Outlook
Machine Learning Prediction of photophysical properties (e.g., λmax)AI-driven de novo design of functional molecules
Multi-Scale Modeling Simulating behavior in complex material environmentsEnhanced accuracy in predicting solid-state properties
Molecular Dynamics Studying intermolecular interactions and dynamicsUnderstanding self-assembly and surface interactions
High-Throughput Screening Rapid identification of promising candidate moleculesAccelerated discovery of new pyrimidine-azo systems

Exploration of Multifunctional Materials

The unique electronic and photophysical properties of this compound make it a compelling building block for the creation of advanced, multifunctional materials. Future research will likely focus on integrating this chromophore into a variety of material platforms to exploit its responsive nature.

Potential areas for development include:

Chemosensors: The color of azo compounds can be sensitive to their chemical environment. This property can be harnessed to develop colorimetric sensors for the detection of various analytes, such as metal ions or changes in pH.

Molecular Switches: The photoisomerization of the azo group between its trans and cis forms upon light irradiation can be utilized to create light-responsive materials. These materials could find applications in optical data storage, molecular machines, and smart fabrics.

Organic Electronics: The extended π-conjugated system of this compound suggests its potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research will focus on tuning the electronic properties of the molecule to optimize its performance in these applications.

Dye-Sensitized Solar Cells (DSSCs): Azo dyes can act as sensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor material to generate a photocurrent. Future work will involve designing pyrimidine-azo dyes with broad absorption spectra and high conversion efficiencies.

Theoretical Insights into Reactive Intermediates and Reaction Mechanisms

A deeper theoretical understanding of the reaction mechanisms and the nature of reactive intermediates involved in the synthesis of this compound is crucial for optimizing existing synthetic routes and developing new ones. Advanced computational methods will be at the forefront of these investigations.

Key research questions to be addressed include:

Elucidation of the Azo Coupling Mechanism: While the general mechanism of azo coupling is known, detailed quantum chemical calculations can provide a more nuanced understanding of the transition states and intermediates involved in the specific reaction to form this compound. This can help in fine-tuning reaction conditions for improved yield and selectivity.

Characterization of Diazonium Salt Stability: The stability of the diazonium salt precursor is a critical factor in the synthesis. Theoretical calculations can predict the stability of different substituted phenyldiazonium salts and help in designing safer and more efficient diazotization procedures.

Investigation of Tautomeric Equilibria: 4,6-dihydroxypyrimidine can exist in different tautomeric forms. Computational studies can determine the relative energies of these tautomers and predict which form is most reactive towards the diazonium salt, providing valuable insights for reaction optimization.

Design Principles for Next-Generation Pyrimidine-Azo Systems

Building upon the knowledge gained from synthetic, computational, and materials-focused research, the next frontier will be the establishment of clear design principles for creating novel pyrimidine-azo systems with predictable and programmable functionalities.

This will involve:

Structure-Property Relationship Studies: Systematically modifying the substituents on both the phenyl and pyrimidine (B1678525) rings of the core structure and correlating these changes with the resulting photophysical and electronic properties. This will lead to a predictive understanding of how molecular structure dictates function. eurekaselect.com

Rational Drug Design Approaches: For applications in medicinal chemistry, techniques like in silico screening and molecular docking can be employed to design pyrimidine-azo derivatives that can act as inhibitors for specific biological targets.

Combinatorial Synthesis and High-Throughput Screening: The development of efficient synthetic methods, such as multi-component reactions, will enable the creation of large libraries of pyrimidine-azo compounds. These libraries can then be rapidly screened for desired properties, accelerating the discovery of new functional molecules.

Q & A

Q. What protocols ensure reproducibility in toxicity assays using this compound?

  • Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) with standardized cell lines (e.g., HepG2 for hepatotoxicity). Use high-content screening (HCS) with automated imaging to quantify apoptosis/necrosis ratios. Include positive controls (e.g., cisplatin) and validate via LC-MS to confirm compound stability in assay media .
    化知为学24年第二次有机seminar——文献检索与常见术语
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Data Management and Validation

Q. How can chemical software tools address data inconsistencies in reaction mechanism studies?

  • Methodological Answer : Implement cheminformatics platforms (e.g., Schrödinger, Gaussian) to unify experimental and computational datasets. Machine learning models (random forests, neural networks) trained on kinetic data predict outliers. Blockchain-enabled lab notebooks ensure traceability of raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.